molecular formula C9H5FO2 B8763822 2-Fluorobenzofuran-5-carbaldehyde

2-Fluorobenzofuran-5-carbaldehyde

Cat. No. B8763822
M. Wt: 164.13 g/mol
InChI Key: ZSYADZWXQDEBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorobenzofuran-5-carbaldehyde is a useful research compound. Its molecular formula is C9H5FO2 and its molecular weight is 164.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluorobenzofuran-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorobenzofuran-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluorobenzofuran-5-carbaldehyde

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

2-fluoro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C9H5FO2/c10-9-4-7-3-6(5-11)1-2-8(7)12-9/h1-5H

InChI Key

ZSYADZWXQDEBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C=C(O2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of magnesium powder (219 mg) and iodine (cat) in dry tetrahydrofuran (3 ml) was heated at 50° C. under nitrogen for 20 minutes. 5-Bromo-2-fluoro-1-benzofuran (1.4 g) was dissolved in dry tetrahydrofuran (6 ml). A 1 ml portion of the solution was added to the slurry at 50° C. without stirring. After 30 minutes the rest of the solution was added slowly and the reaction was heated at reflux for 3 hours. The reaction was cooled in an ice/water bath and dimethylformamide (1 ml) was added dropwise maintaining the temperature below 10° C. After 1 hour a mixture of 2N hydrochloric acid (12.5 ml) and brine (12.5 ml) was added. The reaction mixture was extracted using ethyl acetate (3×25 ml). The combined organics were washed with brine and dried over anhydrous magnesium sulphate. The solvent was removed in vacuo and the residue applied to a silica cartridge (50 g). This was eluted with cyclohexane, cyclohexane/ethyl acetate (6:1, 5:1 v/v). This gave 2-fluoro-5-formyl-1-benzofuran (376 mg).
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
12.5 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

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